molecular formula C11H16ClNO B587185 2-Methylmethcathinone hydrochloride CAS No. 1246815-51-9

2-Methylmethcathinone hydrochloride

Cat. No.: B587185
CAS No.: 1246815-51-9
M. Wt: 213.70 g/mol
InChI Key: BNZJHCPXDZXUMH-UHFFFAOYSA-N
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Scientific Research Applications

2-Methylmethcathinone (hydrochloride) is primarily used in scientific research to study its neurochemical effects and potential therapeutic applications. It is utilized to investigate neurotransmitter activity, mood disorders, and addiction mechanisms. The compound is also used in forensic chemistry and toxicology to understand its physiological and toxicological properties .

Mechanism of Action

Target of Action

2-Methylmethcathinone hydrochloride (2-MMC) is a recreational designer drug with stimulant and euphoric effects . It is a substituted cathinone derivative, closely related to better known drugs such as 3-methylmethcathinone and 4-methylmethcathinone (mephedrone) . The primary targets of 2-MMC are likely to be the same as those of other stimulant drugs, which typically block the reuptake of, and stimulate the release of stimulant neurotransmitters such as serotonin, dopamine, and norepinephrine .

Mode of Action

The mode of action of 2-MMC involves its interaction with its targets, leading to the blockage of reuptake and stimulation of the release of neurotransmitters . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to prolonged signal transmission and enhanced stimulation of the post-synaptic neuron.

Pharmacokinetics

Mephedrone showed a mean T_max of 52.5 ± 20.7 min in plasma and 55.0 ± 18.2 min in whole blood, and a mean t_1/2 of 1.98 ± 0.30 h in plasma and 2.12 ± 0.33 h in whole blood

Result of Action

The molecular and cellular effects of 2-MMC’s action are primarily related to its stimulant and euphoric effects . At the molecular level, 2-MMC likely increases the concentration of certain neurotransmitters in the synaptic cleft, enhancing signal transmission. At the cellular level, this can lead to increased stimulation of post-synaptic neurons, resulting in the observed psychoactive effects.

Safety and Hazards

2-Methylmethcathinone hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylmethcathinone (hydrochloride) can be synthesized through several methods. One common route involves the reaction of 2-methylpropiophenone with methylamine under reductive amination conditions. The reaction typically uses a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production of 2-Methylmethcathinone (hydrochloride) involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

2-Methylmethcathinone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

2-Methylmethcathinone (hydrochloride) is similar to other substituted cathinones such as:

  • 3-Methylmethcathinone
  • 4-Methylmethcathinone (mephedrone)
  • Methcathinone

Uniqueness

2-Methylmethcathinone (hydrochloride) is unique due to its specific substitution pattern, which influences its pharmacological profile and potency. Compared to its analogs, it may exhibit different levels of stimulant and euphoric effects, making it a subject of interest in research .

Properties

IUPAC Name

2-(methylamino)-1-(2-methylphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8-6-4-5-7-10(8)11(13)9(2)12-3;/h4-7,9,12H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZJHCPXDZXUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717797, DTXSID901348197
Record name 2-(Methylamino)-1-(2-methylphenyl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylamino)-1-(2-methylphenyl)-1-propanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246815-51-9
Record name 2-Methylmethcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylamino)-1-(2-methylphenyl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLMETHCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/166U367UO5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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